Tert-butyl 4-(methylamino)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(methylamino)piperidine-1-carboxylate: is an organic compound with the molecular formula C11H22N2O2 . It is a derivative of piperidine, a six-membered ring containing nitrogen, and is commonly used as an intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Tert-butyl 4-(methylamino)piperidine-1-carboxylate is a piperidine derivative . Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels, depending on their specific structural features .
Mode of Action
Piperidine derivatives often act by binding to their target proteins, thereby modulating their activity . The presence of the methylamino group may influence the compound’s binding affinity and selectivity for its targets .
Biochemical Pathways
Piperidine derivatives can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties would determine the compound’s bioavailability and overall pharmacokinetic profile .
Result of Action
The effects would depend on the specific targets and pathways modulated by the compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with .
Reaction with Methylamine: The starting material is reacted with in the presence of a catalyst such as .
Hydrogenation: The mixture is stirred at room temperature under 60 psi of hydrogen for 18 hours.
Industrial Production Methods: The industrial production of tert-butyl 4-(methylamino)piperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as crystallization or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form secondary amines using reducing agents like sodium borohydride (NaBH4) .
Common Reagents and Conditions:
Nucleophiles: Such as or .
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Major Products:
Secondary Amines: Formed from reduction reactions.
Substituted Piperidines: Formed from substitution reactions.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme functions and interactions.
Medicine:
Pharmaceutical Research: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry:
Agricultural Chemicals: Used as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Uniqueness:
Biological Activity
Tert-butyl 4-(methylamino)piperidine-1-carboxylate, commonly referred to as Boc-4-MeAPip, is a compound that has garnered attention in medicinal chemistry and pharmacology due to its structural properties and potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and potential applications based on recent research findings.
Chemical Structure and Synthesis
Boc-4-MeAPip is characterized by a piperidine ring substituted with a tert-butyl group and a methylamino group at the 4-position. The molecular formula is , with a molecular weight of approximately 214.30 g/mol. The synthesis typically involves the reaction of piperidine with tert-butyl 4-oxocarboxylate, followed by reductive amination using methylamine. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .
Pharmacological Properties
Boc-4-MeAPip has shown promise in various pharmacological contexts:
- Anticonvulsant Activity : The piperidine core is known for its anticonvulsant properties, making Boc-4-MeAPip a candidate for further exploration in epilepsy treatment.
- Antidepressant and Antipsychotic Potential : Research indicates that similar compounds can exhibit antidepressant and antipsychotic activities, suggesting potential therapeutic applications for Boc-4-MeAPip .
The biological activity of Boc-4-MeAPip is thought to be mediated through interactions with specific neurotransmitter systems. Preliminary studies suggest that it may influence pathways associated with mood regulation and seizure activity, although detailed mechanisms remain to be fully elucidated .
Interaction Studies
Recent studies have focused on the binding affinity of Boc-4-MeAPip to various biological targets. For instance, it has been incorporated into proteolysis-targeting chimeras (PROTACs), which are designed for targeted protein degradation. This incorporation could enhance the efficacy of PROTACs by improving their interaction with target proteins .
Comparative Analysis
The following table compares Boc-4-MeAPip with structurally related compounds, highlighting similarities and unique features:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Tert-butyl 4-(propylamino)piperidine-1-carboxylate | 301225-58-1 | 1.00 | Propyl substituent instead of methyl |
Tert-butyl methyl(piperidin-4-yl)carbamate | 108612-54-0 | 1.00 | Carbamate functional group |
1-Boc-4-(isopropylamino)piperidine | 534595-51-2 | 1.00 | Isopropyl substituent |
Tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane | 207405-68-3 | 0.98 | Different bicyclic structure |
Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane | 744183-20-8 | 0.98 | Exo configuration |
In Vitro Studies
In vitro studies have evaluated the cytotoxicity and biological efficacy of Boc-4-MeAPip using various cell lines. For example, assays involving differentiated THP-1 cells have been conducted to assess its impact on NLRP3 inflammasome activation, revealing significant inhibitory effects on pyroptosis at concentrations around 10 µM .
Properties
IUPAC Name |
tert-butyl 4-(methylamino)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9(12-4)6-8-13/h9,12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYUGTLMFHDODF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572210 | |
Record name | tert-Butyl 4-(methylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147539-41-1 | |
Record name | tert-Butyl 4-(methylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(methylamino)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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